molecular formula C20H17N7O2 B2881573 N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189669-05-3

N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2881573
CAS RN: 1189669-05-3
M. Wt: 387.403
InChI Key: GQBSGXXULJHUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17N7O2 and its molecular weight is 387.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • The synthesis of related compounds involves the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with various amino acid esters via DCC coupling method, demonstrating the chemical versatility and synthetic pathways available for compounds within this family. The study highlights the good yields and potential for creating a diverse array of amino acid derivatives linked to the triazoloquinoxaline moiety (Fathalla, 2015).

Potential Therapeutic Applications

  • A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has been prepared and evaluated, showing potential as rapid-acting antidepressant agents due to their ability to reduce immobility in Porsolt's behavioral despair model in rats. These compounds also demonstrated affinity for adenosine A1 and A2 receptors, suggesting their therapeutic potential beyond depression (Sarges et al., 1990).

Mechanisms of Action

  • The structure-activity relationship (SAR) studies on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines reveal that optimal activity in antidepressant tests is associated with specific substituents in the compound's structure, indicating a precise mechanism of interaction with brain receptors. This insight is crucial for designing compounds with enhanced therapeutic efficacy and selectivity (Sarges et al., 1990).

Antimicrobial Activity

  • Some derivatives have been evaluated for their antimicrobial activity, demonstrating significant effects against bacterial and fungal strains. This suggests a potential application of these compounds in treating infections or as lead compounds for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

properties

IUPAC Name

N-(3-cyanophenyl)-2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c1-25(2)18-19-24-26(12-17(28)22-14-7-5-6-13(10-14)11-21)20(29)27(19)16-9-4-3-8-15(16)23-18/h3-10H,12H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBSGXXULJHUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

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